molecular formula C19H21BrN2O4S B465960 3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide CAS No. 356550-32-8

3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B465960
CAS No.: 356550-32-8
M. Wt: 453.4g/mol
InChI Key: OFZBKUSLDYTLNB-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C19H21BrN2O4S It is characterized by the presence of a bromine atom, a methoxy group, and a piperidin-1-ylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzene ring.

    Methoxylation: Addition of the methoxy group to the aromatic ring.

    Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group.

    Amidation: Formation of the benzamide linkage.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
  • 3-bromo-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
  • 3-bromo-4-methoxy-N-phenylbenzamide

Uniqueness

3-bromo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and the piperidin-1-ylsulfonyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-26-18-10-5-14(13-17(18)20)19(23)21-15-6-8-16(9-7-15)27(24,25)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZBKUSLDYTLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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